molecular formula C16H14N4S B12697401 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone CAS No. 92637-99-5

9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone

Cat. No.: B12697401
CAS No.: 92637-99-5
M. Wt: 294.4 g/mol
InChI Key: QMIGRZNKYXWKLB-UHFFFAOYSA-N
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Description

Ro 14-1587 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific biochemical pathways and its interactions with other molecules, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 14-1587 involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of a core structure through a series of organic reactions, such as nucleophilic substitution or condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of Ro 14-1587 often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ro 14-1587 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Ro 14-1587 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ro 14-1587 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and its mechanism of action in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ro 14-1587 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ro 14-1587 can be compared with other similar compounds, such as:

Ro 14-1587 is unique in its specific interactions and applications, which distinguish it from these and other related compounds.

Properties

CAS No.

92637-99-5

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

1-acridin-9-yl-2-(4,5-dihydro-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C16H14N4S/c1-3-7-13-11(5-1)15(19-20-16-17-9-10-21-16)12-6-2-4-8-14(12)18-13/h1-8H,9-10H2,(H,17,20)(H,18,19)

InChI Key

QMIGRZNKYXWKLB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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